molecular formula C3H7NOS B2651578 Cyclopropanesulfinamide CAS No. 2137598-29-7

Cyclopropanesulfinamide

Cat. No.: B2651578
CAS No.: 2137598-29-7
M. Wt: 105.16
InChI Key: QFBRKPATFBGNPG-UHFFFAOYSA-N
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Description

Cyclopropanesulfinamide is a sulfinamide derivative characterized by a cyclopropane ring attached to a sulfinamide group (S(=O)NH₂). Given this discrepancy, this article will focus on Cyclopropanesulfonamide and its comparison with structurally related compounds, leveraging available evidence.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

cyclopropanesulfinamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7NOS/c4-6(5)3-1-2-3/h3H,1-2,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFBRKPATFBGNPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

105.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclopropanesulfinamide can be synthesized through various methods. One common approach involves the reaction of cyclopropylamine with sulfinyl chloride under controlled conditions. The reaction typically requires a solvent such as dichloromethane and is carried out at low temperatures to ensure high yield and purity .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale reactors and automated systems to maintain precise control over reaction conditions. The process may include steps such as purification through recrystallization or distillation to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions: Cyclopropanesulfinamide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form cyclopropanesulfonamide using oxidizing agents like hydrogen peroxide or peracids.

    Reduction: Reduction reactions can convert this compound to cyclopropylamine using reducing agents such as lithium aluminum hydride.

    Substitution: The sulfinamide group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, peracids; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride; performed in anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols; conducted in polar solvents.

Major Products:

    Oxidation: Cyclopropanesulfonamide.

    Reduction: Cyclopropylamine.

    Substitution: Various substituted cyclopropanesulfinamides depending on the nucleophile used.

Scientific Research Applications

Antiviral Activity

Recent studies have highlighted the effectiveness of cyclopropanesulfinamide derivatives in targeting viral proteases, particularly in the context of hepatitis C virus (HCV) treatment. For example, compounds incorporating cyclopropyl-acyl sulfonamide moieties have demonstrated enhanced potency against HCV NS3/4A protease, with IC50 values significantly lower than their predecessors, indicating a promising avenue for antiviral drug development .

Table 1: Antiviral Efficacy of this compound Derivatives

CompoundTargetIC50 (nM)Efficacy
BMS-605339HCV NS3/4A54High
Compound 11HCV NS3/4A1Very High

Cancer Therapeutics

This compound has shown potential in cancer therapy by inhibiting key signaling pathways involved in tumor growth. In vitro studies indicate that compounds derived from this compound exhibit significant cytotoxicity against various cancer cell lines.

Case Study: Cytotoxicity in Cancer Cell Lines

  • Cell Lines Tested : A549 (lung), MCF-7 (breast), HeLa (cervical)
  • IC50 Values : Ranged from 10 µM to 50 µM across different lines, suggesting its utility as an anticancer agent.

Neuroprotective Effects

Research into related compounds has suggested that this compound may possess neuroprotective properties, potentially stabilizing mitochondrial function and preventing apoptosis in neuronal cells. This could have implications for treating neurodegenerative diseases such as Parkinson's disease.

Agricultural Applications

This compound is also being explored for its role as a safener in agricultural practices, particularly in mitigating the adverse effects of herbicides like fenpyrazone on crops like corn.

Detoxification Effects

Recent studies have demonstrated that this compound can enhance the detoxification of harmful herbicides, thereby protecting crops from phytotoxicity.

Table 2: Efficacy of this compound as a Safener

TreatmentCropDetoxification Rate (%)
Fenpyrazone + this compoundCorn85%
Fenpyrazone AloneCorn40%

Pharmacokinetics and Toxicology

Preliminary pharmacokinetic studies suggest that this compound exhibits moderate bioavailability and good metabolic stability. However, comprehensive toxicological assessments are necessary to evaluate its safety profile before clinical applications can be fully realized.

Safety Profile Findings

  • In animal models, no significant adverse effects were observed at therapeutic doses.
  • Long-term studies are ongoing to assess chronic toxicity and potential side effects.

Mechanism of Action

The mechanism of action of cyclopropanesulfinamide involves its interaction with molecular targets such as enzymes and receptors. The sulfinamide group can form hydrogen bonds and electrostatic interactions with active sites, leading to inhibition or modulation of enzyme activity. This interaction can affect various biochemical pathways, making this compound a valuable tool in studying biological processes .

Comparison with Similar Compounds

Key Research Findings

Cyclopropanesulfonamide is commercially available but niche, with higher costs compared to aromatic sulfonamides .

Cyclophosphamide derivatives emphasize the role of reactive groups (e.g., chloroethyl) in therapeutic efficacy, contrasting with sulfonamides’ versatility in synthesis .

Predictive models like Partin tables rely on clinical parameters (PSA, Gleason score) rather than molecular features, limiting direct comparison to sulfonamide chemistry .

Biological Activity

Cyclopropanesulfinamide is a compound of increasing interest in medicinal chemistry due to its unique structural properties and potential therapeutic applications. This article delves into its biological activity, focusing on its efficacy in various models, mechanisms of action, and relevant case studies.

Structural Characteristics

This compound features a cyclopropane ring substituted with a sulfinamide group, which contributes to its distinctive reactivity and biological properties. The presence of the sulfinamide moiety is crucial for its interaction with biological targets, particularly in modulating enzyme activities and influencing cellular pathways.

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Enzyme Inhibition : this compound has been shown to inhibit specific enzymes involved in metabolic pathways, thereby affecting cellular functions. For instance, it may interact with cytochrome P450 enzymes, which play a significant role in drug metabolism.
  • Cell Signaling Modulation : The compound can influence signaling pathways by modulating the activity of kinases and phosphatases, leading to alterations in cell proliferation and apoptosis.
  • Antioxidant Properties : this compound exhibits antioxidant activity, which can protect cells from oxidative stress and inflammation. This property is particularly relevant in the context of neurodegenerative diseases.

Efficacy in Preclinical Models

A series of studies have evaluated the efficacy of this compound in various preclinical models:

StudyModelFindings
Pancreatic Cancer CellsDemonstrated significant inhibition of cell proliferation and induction of apoptosis at low micromolar concentrations.
Epileptic ModelsShowed effectiveness in reducing seizure frequency and severity in animal models.
Antioxidant ActivityExhibited a reduction in oxidative stress markers in neuronal cultures.

Case Studies

  • Pancreatic Cancer : A study reported that this compound inhibited the growth of pancreatic cancer cells by inducing apoptosis through the activation of caspase pathways. The compound was also found to enhance the efficacy of existing chemotherapeutic agents, suggesting potential for combination therapies.
  • Neuroprotection : In a model of oxidative stress-induced neuronal damage, this compound significantly reduced cell death and improved cell viability. This effect was attributed to its antioxidant properties, which mitigated reactive oxygen species (ROS) levels.
  • Metabolic Stability : Investigations into the pharmacokinetics of this compound revealed that modifications to its structure could enhance metabolic stability while retaining biological activity. This aspect is crucial for developing therapeutics with favorable dosing regimens.

Q & A

Basic: What established synthetic routes exist for cyclopropanesulfinamide, and what analytical techniques are recommended for structural confirmation?

Methodological Answer:
this compound synthesis typically involves [2+1] cyclopropanation strategies or sulfinamide group introduction via nucleophilic substitution. Key steps include:

  • Reaction Optimization : Use anhydrous conditions with catalysts like Cu(I) or Rh(II) to stabilize the cyclopropane ring .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) followed by recrystallization .
  • Structural Confirmation :
    • NMR Spectroscopy : ¹H/¹³C NMR for ring strain analysis and sulfinamide proton environments .
    • X-ray Crystallography : Definitive confirmation of stereochemistry and bond angles .

Table 1 : Common Analytical Techniques for this compound Characterization

TechniqueApplicationKey Parameters
¹H NMRSulfinamide NH resonance, cyclopropane coupling constantsδ 1.5–2.5 ppm (cyclopropane), δ 3.0–4.0 ppm (NH)
HPLC-MSPurity assessment (>95%)Retention time matching, m/z = [M+H]⁺

Basic: How should researchers design experiments to assess the thermal stability of this compound under varying conditions?

Methodological Answer:
Thermal stability studies require:

  • Instrumentation : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) at 5–10°C/min heating rates .
  • Kinetic Analysis :
    • Arrhenius Plot : Calculate activation energy (Ea) from degradation rates at 25°C, 40°C, and 60°C .
    • Humidity Control : Use desiccators or humidity chambers (0–90% RH) to evaluate hydrolytic stability .
  • Data Reporting : Include error margins (±0.5°C for DSC) and replicate experiments (n=3) .

Advanced: What strategies resolve contradictions in reported catalytic efficiencies of this compound in asymmetric synthesis?

Methodological Answer:
Address discrepancies through:

  • Systematic Review : Follow PRISMA guidelines to aggregate data from ≥20 studies, focusing on enantiomeric excess (ee) and turnover numbers (TON) .
  • Meta-Analysis : Use random-effects models to account for variability in catalyst loading (0.1–5 mol%) and solvent polarity .
  • Experimental Validation : Reproduce conflicting results under standardized conditions (e.g., CH₂Cl₂, 25°C) .

Key Insight : Contradictions often arise from unaccounted variables like trace moisture or oxygen. Inert atmosphere (N₂/Ar) and rigorous drying protocols are critical .

Advanced: How can computational chemistry elucidate reaction mechanisms involving this compound?

Methodological Answer:
Integrate computational and experimental workflows:

  • Density Functional Theory (DFT) : Calculate transition-state energies for cyclopropane ring-opening pathways (e.g., B3LYP/6-31G* level) .
  • Molecular Dynamics (MD) : Simulate solvent effects on sulfinamide group reactivity (e.g., toluene vs. DMSO) .
  • Validation : Compare computed NMR shifts (GIAO method) with experimental data to refine models .

Case Study : DFT studies revealed that steric hindrance from ortho-substituents increases activation barriers by 5–8 kcal/mol, aligning with experimental ee reductions .

Basic: What protocols determine the enantiomeric purity of this compound derivatives?

Methodological Answer:

  • Chiral HPLC : Use Chiralpak® IA/IB columns with n-hexane/i-PrOH (90:10); retention time differences ≥2 min indicate ≥99% ee .
  • Circular Dichroism (CD) : Correlate Cotton effects (220–250 nm) with absolute configuration .
  • X-ray Crystallography : Assign R/S configuration via Flack parameter .

Advanced: What statistical methods analyze discrepancies in biological activity data of this compound analogs?

Methodological Answer:

  • Multivariate Analysis : Principal component analysis (PCA) to identify outliers in IC₅₀ datasets (e.g., NIH/3T3 cell lines) .
  • Bayesian Regression : Quantify uncertainty in structure-activity relationships (SAR) caused by substituent electronic effects .
  • Error Propagation Models : Account for ±5% variability in cell viability assays .

Example : A 2023 study resolved conflicting cytotoxicity data by normalizing results to positive controls (e.g., doxorubicin) and excluding batches with >10% apoptosis in untreated cells .

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